![molecular formula C8H18ClNO4 B2748907 Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride CAS No. 2445792-37-8](/img/structure/B2748907.png)
Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride
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Overview
Description
“Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride” is a chemical compound with the CAS Number: 2445792-37-8 . It has a molecular weight of 227.69 and its IUPAC name is methyl 3- (2- (2-aminoethoxy)ethoxy)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO4.ClH/c1-11-8(10)2-4-12-6-7-13-5-3-9;/h2-7,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 227.69 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Analysis and Characterization
- Spectroscopic and Diffractometric Analysis : Research into polymorphic forms of similar compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilized spectroscopic and diffractometric techniques for characterization. This approach could be applicable for analyzing the physical and chemical properties of Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride (Vogt et al., 2013).
Chemical Synthesis and Modification
- Methylation of Functionalized Amines and Diols : A study on the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts could offer insights into synthetic routes that might be relevant for modifying or synthesizing derivatives of Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride (Oku et al., 2004).
Catalysis and Reaction Mechanisms
- Catalytic Synthesis : The use of Baeyer-Villiger monooxygenase for the catalytic synthesis of methyl propanoate, an important precursor for polymethyl methacrylates, demonstrates the potential for biocatalysis in synthesizing ester compounds, which could be explored for compounds similar to Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride (van Beek et al., 2014).
Material Science Applications
- Functional Polysiloxanes : Research into the synthesis of functional polysiloxanes for hydrophilic applications suggests the potential for incorporating similar compounds into polymers for specific functionalities, highlighting a pathway for the development of novel materials (Cao et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is often used in medical research, drug-release, nanotechnology, and new materials research .
Mode of Action
It is known to be used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Result of Action
It is known to be used in various research fields, suggesting it may have diverse effects depending on the specific application .
properties
IUPAC Name |
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4.ClH/c1-11-8(10)2-4-12-6-7-13-5-3-9;/h2-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUAAXKTRQIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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